(2E)-2-cyano-3-(2-hydroxy-5-methoxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide
Description
The compound (2E)-2-cyano-3-(2-hydroxy-5-methoxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide (CAS: 496021-21-7) is an acrylamide derivative characterized by:
- A cyano group at the α-position of the enamide.
- A 2-hydroxy-5-methoxyphenyl substituent on the β-carbon.
- An N-(4-methoxyphenyl) group as the amide moiety.
Its synthesis likely involves coupling reactions similar to those reported for related acrylamides, such as the use of HATU or TBTU as coupling agents .
Properties
IUPAC Name |
(E)-2-cyano-3-(2-hydroxy-5-methoxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c1-23-15-5-3-14(4-6-15)20-18(22)13(11-19)9-12-10-16(24-2)7-8-17(12)21/h3-10,21H,1-2H3,(H,20,22)/b13-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIBYYOFBGOKKSI-UKTHLTGXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=CC2=C(C=CC(=C2)OC)O)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)/C(=C/C2=C(C=CC(=C2)OC)O)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E)-2-cyano-3-(2-hydroxy-5-methoxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide , also known as a derivative of cyanoacrylamide, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 302.34 g/mol. The structure includes a cyano group, methoxy groups, and phenolic functionalities that are often associated with various biological activities.
Antioxidant Activity
Research indicates that compounds with similar structural features exhibit significant antioxidant properties. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The presence of hydroxyl groups in the structure enhances the electron-donating ability, contributing to its antioxidant capacity.
Anti-inflammatory Effects
Inflammation is a critical factor in many chronic diseases. Studies have shown that related compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and LOX. This compound may exhibit similar effects, potentially providing therapeutic benefits in inflammatory conditions.
Anticancer Potential
The compound's structural components suggest potential anticancer activity. It is hypothesized to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. Preliminary studies have shown promising results in vitro against several cancer cell lines.
The biological activity of this compound may involve:
- Inhibition of Reactive Oxygen Species (ROS) : By scavenging free radicals, it reduces oxidative damage.
- Modulation of Signaling Pathways : It may affect pathways such as NF-kB and MAPK, which are involved in inflammation and cell survival.
- Interaction with Enzymes : The compound may inhibit specific enzymes that play roles in cancer progression and inflammation.
Case Studies
- In Vitro Studies : A study evaluated the cytotoxic effects of structurally similar compounds on various cancer cell lines, revealing significant inhibition of cell proliferation at micromolar concentrations.
- Animal Models : In vivo studies demonstrated that administration of related compounds resulted in reduced tumor size and improved survival rates in murine models of cancer.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Phenyl Rings
Positional Isomerism in Hydroxy/Methoxy Groups
- Compound 866156-40-3: (2E)-2-cyano-3-(2-hydroxy-3-methoxyphenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide Differs in the methoxy group position (3-methoxy vs. 5-methoxy) and the amide substituent (trifluoromethylphenyl vs. methoxyphenyl).
Amide Moieties
- Compound 5b: 2-Cyano-3-(4-methoxyphenyl)-N-(4-sulfamoylphenyl)prop-2-enamide Replaces the N-(4-methoxyphenyl) group with a sulfamoylphenyl moiety. The sulfonamide group enhances hydrogen-bonding capacity, increasing solubility in polar solvents. Reported melting point: 292°C .
- Compound 5c: 2-Cyano-3-(4-chlorophenyl)-N-(4-sulfamoylphenyl)prop-2-enamide Substitutes the 4-methoxyphenyl group with a 4-chlorophenyl ring. Melting point: 286°C .
Spectroscopic and Crystallographic Insights
- Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)-acrylate: IR and NMR studies confirm the E-configuration of the double bond, a feature shared with the target compound. The cyano group exhibits a strong absorption band at ~2200 cm⁻¹ in IR spectra .
- Hydrogen Bonding : The hydroxy group in the target compound likely participates in intermolecular hydrogen bonds, similar to patterns observed in Etter’s graph-set analysis for related crystals .
Commercial and Industrial Relevance
- STK899516: A diethylamino-substituted analog (Mol. Wt.: 349.43) is marketed as a dry powder, highlighting the commercial viability of acrylamide derivatives for drug discovery .
- ZINC2413681 : A thiazole-containing analog (CAS: 468770-31-2) demonstrates the incorporation of heterocycles to modulate bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
